Chlorbenside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Less than 1:5000 in wate

Synonyms

Canonical SMILES

Mode of Action Study

- Chlorbensid inhibits chlorophyll synthesis in plants, disrupting the photosynthetic process and ultimately leading to cell death [1]. This makes it a valuable tool for researchers studying plant biochemistry and herbicide mechanisms. Scientists can use chlorbensid to investigate the specific pathways involved in chlorophyll production and understand how herbicides like chlorbensid exert their effects [1].

Environmental Fate Studies

- Due to its persistence in the environment, chlorbensid is a relevant compound for studies on environmental contamination. Researchers employ chlorbensid to track its movement and degradation in soil and water bodies [2]. This information is crucial for assessing the potential environmental impact of past herbicide use and developing strategies for bioremediation [2].

Herbicide Resistance Research

- Chlorbensid can be a useful tool in studies on herbicide resistance in weeds. By exposing weed populations to chlorbensid under controlled conditions, scientists can monitor the emergence of resistant strains [3]. This research helps to develop strategies for managing herbicide resistance, a significant challenge in modern agriculture [3].

Reference Sources

- [1] The mode of action of chlorbensulfamyl chloride herbicides Weed Research, Volume 20, Issue 1, 1980, Pages 21-28

- [2] Persistence of chlorbensidherbicide in a California soil: Journal of Environmental Quality, Vol. 7, No. 1, 1978, pp. 123-127

- [3] Mechanisms of resistance to chlorsulfuron and chlortoluron in some grass weeds Weed Research, Volume 33, Issue 6, 1993, Pages 461-471

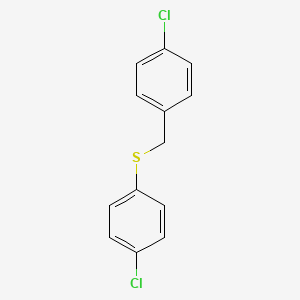

Chlorbenside, chemically represented as , is a synthetic organic compound primarily utilized as a pesticide. It is also known by alternative names such as chlorparaside and chlorsulfacide. The compound exhibits properties typical of acaricides, making it effective against various mites and ticks. Chlorbenside has a boiling point of 83-84 °C at a pressure of 2.4 x 10^-3 Torr and a melting point ranging from 75 to 76 °C, with a density of 1.4210 g/cm³ at 25 °C .

As an acaricide, chlorbenside is effective in controlling populations of harmful mites and ticks that affect agricultural crops and livestock. Its mode of action primarily involves disrupting the nervous system of these pests, leading to paralysis and death. Studies have indicated that chlorbenside has a relatively low toxicity to mammals compared to its target pests, making it a preferred choice in integrated pest management strategies .

Chlorbenside is synthesized through the reaction of p-chlorophenyl mercaptan with p-chlorobenzyl chloride. This process typically involves the use of appropriate solvents and catalysts to facilitate the reaction under controlled conditions, ensuring high yields and purity of the final product . The synthesis can be optimized by adjusting reaction parameters such as temperature and time.

Chlorbenside is primarily employed in agricultural settings as an acaricide. Its effectiveness against mites and ticks makes it valuable for protecting crops, particularly in fruit and vegetable production. Additionally, it has been explored for use in veterinary medicine to control ectoparasites on livestock . Its unique chemical structure also allows for potential applications in developing new pesticides with improved safety profiles.

Research on chlorbenside has focused on its interactions with various biological systems, particularly its effects on non-target organisms. Studies indicate that while chlorbenside effectively targets specific pests, it exhibits lower toxicity levels towards beneficial insects and mammals when used according to recommended guidelines . Understanding these interactions helps in assessing the environmental impact and safety of chlorbenside in agricultural practices.

Chlorbenside shares structural similarities with several other chemical compounds used in agriculture and pest control. Here are some comparable compounds:

Chlorbenside's uniqueness lies in its specific action against certain pests while maintaining lower toxicity levels for non-target organisms compared to some other similar compounds. Its structural characteristics allow for targeted applications without the extensive environmental impact associated with broader-spectrum pesticides.

Nucleophilic Substitution Approaches

The synthesis of chlorbenside through nucleophilic substitution reactions represents the most extensively studied and commercially implemented approach. The fundamental strategy involves the nucleophilic attack of thiolate anions on activated benzyl carbon centers, following classical S(N)2 mechanistic pathways [1] [2].

The primary industrial synthesis employs the reaction between para-chlorophenyl mercaptan and para-chlorobenzyl chloride under basic conditions [1]. This methodology proceeds through initial deprotonation of the thiol by a suitable base, typically sodium hydroxide or potassium carbonate, generating the corresponding thiolate nucleophile. The activated thiolate subsequently attacks the electrophilic benzyl carbon of para-chlorobenzyl chloride, displacing chloride ion through a concerted substitution mechanism [1] [2].

Reaction conditions typically involve temperatures ranging from 70 to 90 degrees Celsius in polar protic or aprotic solvents [1]. The choice of solvent significantly influences reaction kinetics and product yield. Dimethylsulfoxide and dimethylformamide have proven particularly effective, providing excellent solvation for both ionic intermediates and facilitating efficient heat transfer [3] [1].

Alternative nucleophilic substitution routes have been developed utilizing different leaving groups and nucleophilic partners. Studies have demonstrated successful thioether formation through nucleophilic displacement of tosylate and mesylate groups by thiolate nucleophiles [4] [5]. These alternative approaches offer advantages in terms of reaction selectivity and reduced formation of elimination byproducts, though they typically require more expensive starting materials [5] [6].

The mechanism of nucleophilic substitution involves several key elementary steps. Initial base-mediated deprotonation of the thiol generates the nucleophilic thiolate anion. This species subsequently approaches the electrophilic carbon center in an anti-periplanar fashion relative to the leaving group. The transition state exhibits partial bond formation between sulfur and carbon concurrent with partial bond breaking between carbon and the leaving group [4] [7].

Thioether Formation Mechanisms

Understanding the mechanistic aspects of thioether bond formation provides crucial insights for optimizing synthetic protocols and predicting reaction outcomes. The formation of the carbon-sulfur bond in chlorbenside synthesis proceeds through well-defined mechanistic pathways that have been extensively characterized through kinetic studies and computational investigations [8] [9].

The primary mechanism involves nucleophilic attack of sulfur on an electrophilic carbon center. In the classical synthesis of chlorbenside, the thiolate nucleophile approaches the benzyl carbon through a backside attack mechanism characteristic of S(N)2 reactions [8] [9]. The reaction proceeds through a single concerted step with simultaneous bond formation and bond breaking, resulting in inversion of stereochemistry at the carbon center when applicable [4].

Recent mechanistic studies have revealed alternative pathways involving phosphonium intermediates that offer enhanced reaction control and improved yields [8] [9]. In this approach, chlorbenside synthesis proceeds through initial formation of a thiophosphonium salt intermediate generated from the reaction of para-chlorobenzaldehyde and para-chlorothiophenol in the presence of triphenylphosphine and triflic acid [8] [9].

The thiophosphonium intermediate undergoes subsequent reduction through hydrolysis-based pathways employing 1,8-diazabicyclo[5.4.0]undec-7-ene as the optimal base [8] [9]. This reduction proceeds through formation of an ylide intermediate followed by protonation and cleavage of the carbon-phosphorus bond through phosphorus-selective nucleophilic substitution, ultimately liberating triphenylphosphine oxide and the desired thioether product [8] [9].

Mechanistic investigations have identified several competing pathways that can influence reaction selectivity and yield. Elimination reactions represent the primary competing process, particularly under elevated temperatures or in the presence of strong bases [4] [6]. These elimination pathways lead to formation of alkene byproducts and reduced thioether yields [5] [6].

The selectivity between substitution and elimination pathways depends critically on reaction conditions, substrate structure, and base strength. Weaker bases and lower temperatures generally favor substitution pathways, while stronger bases and elevated temperatures promote elimination [5] [6]. Steric hindrance around the reaction center also influences pathway selectivity, with increased substitution favoring elimination pathways [6].

Modern Catalytic Methods

Iron-Catalyzed Carbon(sp³)–Sulfur Bond Formation

The development of iron-catalyzed methodologies for carbon-sulfur bond formation represents a significant advancement in sustainable synthetic chemistry. Iron catalysis offers numerous advantages including earth abundance, low toxicity, and cost-effectiveness compared to precious metal alternatives [10] [11] [12].

Iron-catalyzed thioetherification reactions proceed through distinct mechanistic pathways depending on the specific catalyst system and reaction conditions employed. Recent investigations have demonstrated efficient iron-catalyzed cross-coupling reactions between benzyl halides and thiols under mild aqueous conditions [10] [12]. These methodologies exhibit broad substrate scope accommodating both electron-rich and electron-deficient aromatic systems [10].

The iron-catalyzed synthesis of ferrocenyl-thioether conjugates has been accomplished using chalcogen-stabilized iron-carbonyl clusters as catalysts [12]. This methodology enables direct carbon-sulfur bond formation through coupling of vinylic chlorides with various aromatic and aliphatic thiols under aerobic aqueous conditions [12]. The transformation proceeds efficiently at room temperature with excellent functional group tolerance [12].

Mechanistic studies of iron-catalyzed thioetherification have revealed the involvement of high-valent iron intermediates in the catalytic cycle [13]. Spectroscopic investigations have identified intermediate spin iron(IV) species supported by histidine-rich ligand environments as key reactive intermediates in enzymatic carbon-sulfur bond formation [13]. These findings provide valuable insights for designing improved synthetic iron catalysts [13].

The iron-catalyzed decarboxylative thioetherification of carboxylic acids represents another significant methodological advance [11]. This photo-induced strategy facilitates transformation of alkyl and heteroaryl carboxylic acids into corresponding thioether products through ligand-to-metal charge transfer activation [11]. The methodology operates under mild conditions using nitrogen atmosphere and provides access to high-value sulfur-containing compounds from simple starting materials [11].

Iron-catalyzed allylic substitution reactions have been developed for selective carbon-sulfur bond formation [14]. These transformations proceed through π-allyl iron intermediates and enable preparation of chiral aryl allyl sulfones with high regioselectivity [14]. The methodology demonstrates the versatility of iron catalysis in enabling diverse carbon-sulfur bond forming transformations [14].

Solvent-Free Synthesis Optimization

Solvent-free synthetic methodologies represent a crucial component of green chemistry initiatives aimed at reducing environmental impact and improving process sustainability. The development of efficient solvent-free protocols for thioether synthesis, including chlorbenside, has received considerable attention in recent years [15] [16] [17].

Metal and solvent-free cascade reactions have been developed for synthesis of amino pyrazole thioether derivatives using iodine as a mediating agent [15] [16]. This approach provides highly selective thioether formation without generation of diaryl sulfide byproducts or sulfenyl-enaminonitrile side products [15] [16]. The methodology exhibits broad substrate scope and operates under environmentally benign conditions [15] [16].

Neat thermal conditions represent another important approach for solvent-free thioether synthesis [18] [19]. These methodologies involve direct heating of reactants in the absence of solvents, typically at temperatures ranging from 100 to 110 degrees Celsius [18]. The approach has demonstrated excellent yields for alkylation of thiols with various alkyl halides under catalyst-free conditions [18] [19].

The optimization of solvent-free conditions requires careful consideration of several factors including temperature control, reaction time, and substrate compatibility [20]. Higher temperatures generally accelerate reaction rates but may also promote unwanted side reactions including elimination and decomposition pathways [18] [19]. Optimal conditions typically represent a balance between reaction efficiency and product selectivity [20].

Mechanochemical synthesis represents an emerging approach for solvent-free thioether formation [19] [17]. This methodology employs mechanical energy input through ball milling or grinding to activate chemical transformations [17]. Mechanochemical approaches offer advantages including reduced energy consumption, elimination of solvent waste, and enhanced reaction rates through increased surface contact between reactants [17].

The development of heterogeneous catalytic systems has enabled efficient solvent-free thioester synthesis using iron(III) chloride as a recyclable catalyst [21]. This methodology operates at room temperature and provides near-complete conversion of acid chlorides to corresponding thioesters [21]. The heterogeneous nature of the catalyst facilitates easy separation and recycling, contributing to overall process sustainability [21].

Five-component domino strategies have been developed for solvent-free synthesis of thioether-containing heterocyclic compounds [17]. These approaches combine multiple bond-forming reactions in a single synthetic operation, providing excellent atom economy and reduced waste generation [17]. The methodology offers advantages including simplified workup procedures, elimination of purification steps, and shortened reaction times [17].

Industrial Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of chlorbenside involves numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [22] [23] [24].

Raw material availability and supply chain management represent fundamental challenges in industrial chlorbenside production [22] [23]. The synthesis requires reliable access to para-chlorobenzyl chloride and para-chlorothiophenol as primary starting materials [1] [23]. Market fluctuations in chlorinated aromatic compound prices can significantly impact production economics [22] [24]. Establishing robust supplier relationships and implementing alternative synthetic routes can mitigate supply chain risks [23].

Process safety considerations are paramount in industrial thioether production due to the inherent toxicity and volatility of thiol-containing compounds [23]. Proper ventilation systems, enclosed processing equipment, and comprehensive safety protocols are essential for protecting worker health and preventing environmental releases [23]. Advanced monitoring systems enable real-time detection of potentially hazardous conditions and automated safety responses [23].

Environmental compliance requirements impose significant constraints on industrial production processes [22] [23]. Waste management of chlorinated byproducts requires specialized treatment facilities and disposal procedures [23]. Implementation of green chemistry principles and waste minimization strategies can reduce environmental impact while potentially improving process economics [25] [26].

Heat and mass transfer limitations become increasingly important at industrial scale [23]. Large reactor volumes can exhibit non-uniform temperature and concentration profiles that affect reaction selectivity and yield [23]. Continuous flow processing and modular reactor designs offer advantages for maintaining optimal reaction conditions while enabling scalable production [27] [28].

Quality control and analytical monitoring systems must ensure consistent product quality meeting stringent agrochemical specifications [23]. Advanced analytical methods including gas chromatography-mass spectrometry enable precise determination of chlorbenside purity and identification of trace impurities [29]. Real-time process monitoring systems provide immediate feedback for process optimization and quality assurance [23].

Economic optimization requires careful consideration of catalyst costs, energy consumption, and waste treatment expenses [22] [24]. Catalyst recovery and recycling systems can significantly reduce operational costs for metal-catalyzed processes [5] [6]. Process intensification strategies including microreactor technology and continuous processing can improve efficiency while reducing capital investment requirements [28].

Regulatory approval processes for agrochemical products involve extensive toxicological and environmental testing [30]. These requirements necessitate comprehensive documentation of synthetic procedures, impurity profiles, and manufacturing controls [29]. Early engagement with regulatory agencies can facilitate efficient approval processes and reduce time-to-market [30].

Scale-up of catalytic processes presents unique challenges related to catalyst activity and selectivity maintenance [6] [31]. Heterogeneous catalysts may exhibit different behavior in large-scale reactors due to altered mixing patterns and mass transfer characteristics [6]. Pilot-scale studies are essential for validating process performance before full-scale implementation [31].

Purity

Color/Form

Colorless

XLogP3

Exact Mass

Boiling Point

Density

Appearance

Melting Point

75-76 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

... Technical product contains about 90% p,p'-isomer, 5% o,p'-isomer, and 2.5% m,p'-isomer.

... Little insecticidal activity. ... Compatible with other plant-protection products in the appropriate types of formulation.

Analytic Laboratory Methods

Dates

[(COMPOUNDS MST-84 AND MST-85. PREPARATION AND INVESTIGATION OF ANTIHYMENOLEPIC ACTIVITY)]

G A Gitsu, V G Dudarev, I A FridmanPMID: 30721603 DOI:

Abstract

Usefulness of PKH fluorescent labelling to study leukemic cell proliferation with various cytostatic drugs or acetyl tetrapeptide--AcSDKP

Jean Boutonnat, Anne-Marie Faussat, Jean-Pierre Marie, Jérôme Bignon, Johanna Wdzieczak-Bakala, Magali Barbier, Josiane Thierry, Xavier Ronot, Pierre-Emmanuel CollePMID: 16171532 DOI: 10.1186/1471-2407-5-120

Abstract

PKH67 labelling was compared for classical proliferation assessment (using S phase evaluation) to analyse the cell proliferation of 29 AML patients treated or not with various drugs. Among these drugs, the effect of tetrapeptide AcSDKP or AcSDKP-NH2 on AML cells, stimulated or not by cytokines, was also evaluated in order to determine (i) if AcSDKP was able to inhibit blast cell proliferation as it inhibits haematopoietic progenitors (ii) if AcSDKP-NH2 was more stable than AcSDKP with FBS.For PKH labeling, cells were suspended in Diluent C, and rapidly admixed with PKH67 solution at 20 microM PKH67. Staining was stopped by addition of FBS.

A good correlation between PKH67 labelling and bromodeoxyuridine incorporation was obtained first with 6/9 patients for control cells, then for 11/17 AML patients treated with classical antileukemic drugs (among whom 4 were also treated with AcSDKP). The effect of AcSDKP was also studied on 7 patients. The discrepancy between both methods was essentially due to an accumulation of cells into different cycle phases measured by BrdUrd incorporation secondary to drug action and PKH67 labelling which measured the dynamic proliferation. This last method allows identifying resistant cells which still proliferate. AcSDKP or AcSDKP-NH2 induced a decrease of leukemic cell proliferation in 5/7 patients when cytokines were added (in order to stimulate proliferation) one day after tetrapeptide AcSDKP or AcSDKP-NH2. No effect on proliferation was noted when cytokines were added to AcSDKP-NH2.

PKH67 labelling method is a powerful tool for cell proliferation assessment in patients with AML, even in cells treated by various drugs.